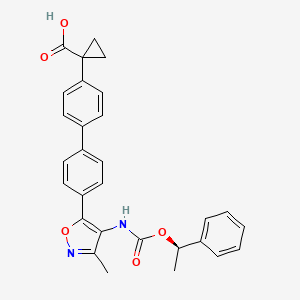
BMS-986020
Descripción general
Descripción
BMS-986020 es un antagonista selectivo del receptor 1 del ácido lisofosfatídico. Se ha estudiado por sus posibles efectos terapéuticos en diversas afecciones, incluida la fibrosis pulmonar idiopática y el accidente cerebrovascular isquémico. El compuesto ha demostrado ser prometedor en ensayos clínicos por su capacidad para modular la dinámica del colágeno y proporcionar neuroprotección .
Aplicaciones Científicas De Investigación
BMS-986020 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en varios campos:
Mecanismo De Acción
El principal mecanismo de acción de BMS-986020 implica la inhibición selectiva del receptor 1 del ácido lisofosfatídico. Este receptor participa en la unión de la molécula de señalización ácido lisofosfatídico, que desempeña un papel en diversas funciones biológicas como la proliferación celular, la agregación plaquetaria, la contracción del músculo liso, la quimiotaxis y la invasión de células tumorales . Al inhibir este receptor, this compound puede modular estos procesos y ejercer sus efectos terapéuticos.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
BMS-986020 is a potent G protein-coupled lysophosphatidic acid receptor 1 (LPA1) antagonist . LPA1 is involved in binding the signaling molecule lysophosphatidic acid, which is involved in diverse biological functions such as cell proliferation, platelet aggregation, and smooth muscle contraction .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in patients with IPF, treatment with this compound significantly decreased the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo . This suggests that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The main mechanism of action of this compound lies in the selective inhibition of the LPA1 receptor . This receptor is involved in binding the signaling molecule lysophosphatidic acid, which in turn is involved in a host of diverse biological functions . By inhibiting this receptor, this compound can exert its effects at the molecular level, including changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in an in vitro fibrogenesis model, this compound potently inhibited LPA1-induced fibrogenesis . This suggests that this compound has long-term effects on cellular function, and these effects can be observed in both in vitro and in vivo studies .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para BMS-986020 no se detallan ampliamente en la literatura disponible públicamente. Se sabe que el compuesto se sintetiza mediante métodos de síntesis orgánica, que involucran múltiples pasos de reacciones químicas para lograr la estructura molecular deseada . Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
BMS-986020 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con los receptores del ácido lisofosfatídico. Se sabe que el compuesto inhibe la fibrogénesis inducida por el ácido lisofosfatídico, que involucra complejas vías bioquímicas . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el ácido lisofosfatídico y otros agentes bioquímicos que modulan la actividad del receptor. Los principales productos formados a partir de estas reacciones generalmente están relacionados con la inhibición de la fibrogénesis y la reducción de los biomarcadores de la matriz extracelular .
Comparación Con Compuestos Similares
BMS-986020 es único en su inhibición selectiva del receptor 1 del ácido lisofosfatídico. Los compuestos similares incluyen otros antagonistas del receptor del ácido lisofosfatídico, como:
Estos compuestos comparten mecanismos de acción similares, pero pueden diferir en sus propiedades farmacocinéticas, eficacia y perfiles de seguridad.
Propiedades
IUPAC Name |
1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBRZBHEPUQRPL-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257213-50-5 | |
| Record name | BMS-986020 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-986020 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14948 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-986020 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
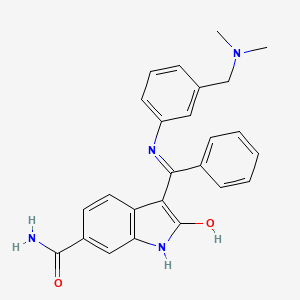

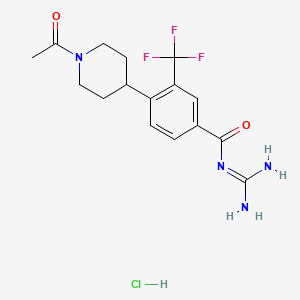

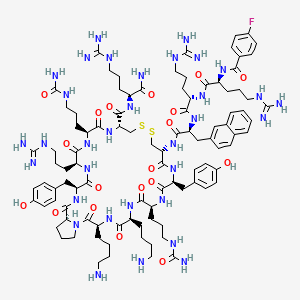

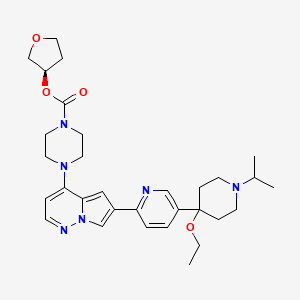

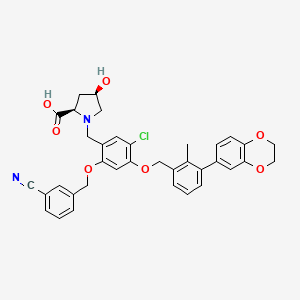

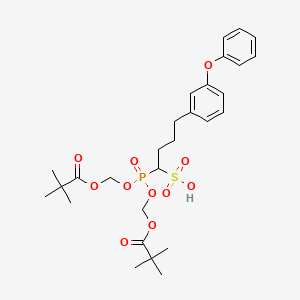
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)
